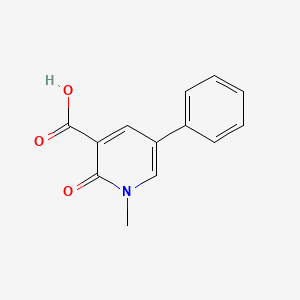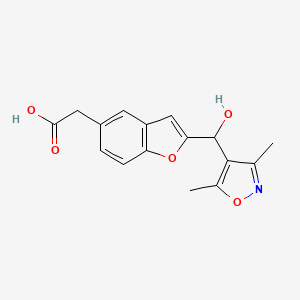
6-Bromo-4-methyl-3-pyridazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-methyl-3-pyridazinamine is an organic compound with the molecular formula C5H6BrN3. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom at position 6 and a methyl group at position 4 makes this compound unique and of interest in various chemical and pharmaceutical research fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methyl-3-pyridazinamine can be achieved through several methods. One common approach involves the bromination of 4-methyl-3-pyridazinamine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-methyl-3-pyridazinamine is coupled with a brominated reagent in the presence of a palladium catalyst and a base. This method allows for the selective introduction of the bromine atom at the desired position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
6-Bromo-4-methyl-3-pyridazinamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Major Products Formed
The major products formed from these reactions include substituted pyridazinamines, oxidized or reduced derivatives, and coupled products with various functional groups .
科学的研究の応用
6-Bromo-4-methyl-3-pyridazinamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 6-Bromo-4-methyl-3-pyridazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridazine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit certain kinases by binding to their active sites, thereby affecting cellular signaling processes .
類似化合物との比較
Similar Compounds
4-Methyl-3-pyridazinamine: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Bromo-3-pyridazinamine: Lacks the methyl group, which affects its chemical properties and applications.
6-Bromo-4-chloropyridazine: Contains a chlorine atom instead of a methyl group, leading to different chemical behavior.
Uniqueness
6-Bromo-4-methyl-3-pyridazinamine is unique due to the presence of both the bromine atom and the methyl group, which confer specific reactivity and potential biological activities. This combination of substituents makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C5H6BrN3 |
|---|---|
分子量 |
188.03 g/mol |
IUPAC名 |
6-bromo-4-methylpyridazin-3-amine |
InChI |
InChI=1S/C5H6BrN3/c1-3-2-4(6)8-9-5(3)7/h2H,1H3,(H2,7,9) |
InChIキー |
GHIROJPDVCYLEP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN=C1N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


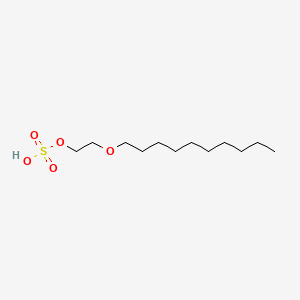
![{1-[2-(4-Methoxy-phenyl)-2-oxo-ethyl]-cyclopentyl}-acetic acid](/img/structure/B13978114.png)
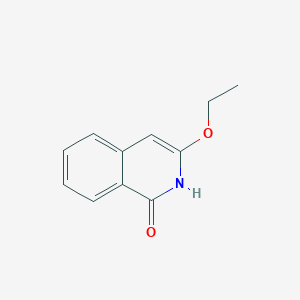
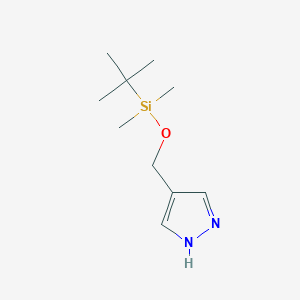
![7-cyclobutyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13978139.png)
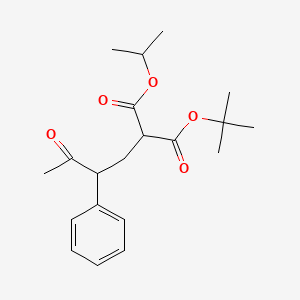
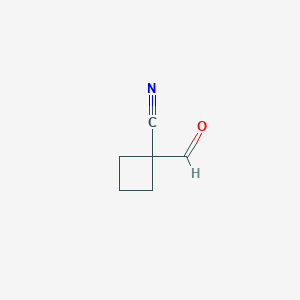

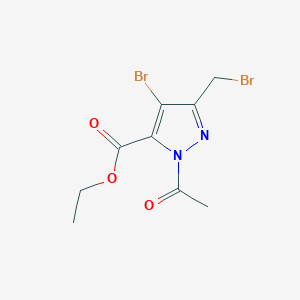
![8-(Chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13978171.png)

